![molecular formula C22H23NO7S B2749521 N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(3-methoxyphenoxy)acetamide CAS No. 946265-12-9](/img/structure/B2749521.png)
N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(3-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(3-methoxyphenoxy)acetamide” is a synthetic organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(3-methoxyphenoxy)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 2-(2-furyl)ethylamine and 4-methoxybenzenesulfonyl chloride, followed by their coupling under specific conditions. Common reagents and catalysts used in these reactions include base catalysts like triethylamine and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
“N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(3-methoxyphenoxy)acetamide” can undergo various chemical reactions, including:
Oxidation: The furyl and methoxyphenyl groups can be oxidized under specific conditions.
Reduction: Reduction reactions can target the sulfonyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce corresponding amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological pathways.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of “N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(3-methoxyphenoxy)acetamide” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(3-methoxyphenoxy)acetamide: can be compared with other sulfonyl-containing compounds or those with similar functional groups, such as:
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO7S/c1-27-16-8-10-19(11-9-16)31(25,26)21(20-7-4-12-29-20)14-23-22(24)15-30-18-6-3-5-17(13-18)28-2/h3-13,21H,14-15H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDOFSIRSYBXQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)COC2=CC=CC(=C2)OC)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone](/img/structure/B2749438.png)
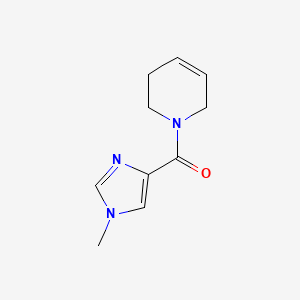
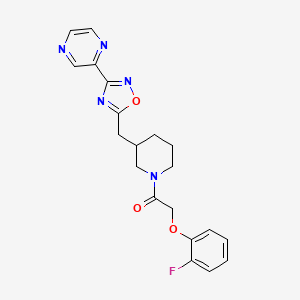
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2749442.png)
![2-[(4-Chloro-1-naphthyl)oxy]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2749444.png)
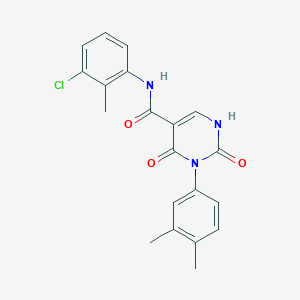
![N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2749446.png)

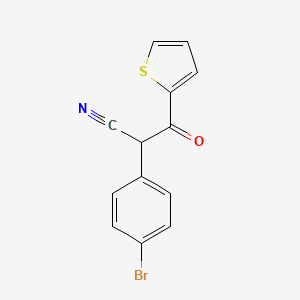
![N-cycloheptyl-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2749451.png)
![N-[2-(2-Phenylethyl)cyclopentyl]prop-2-enamide](/img/structure/B2749452.png)
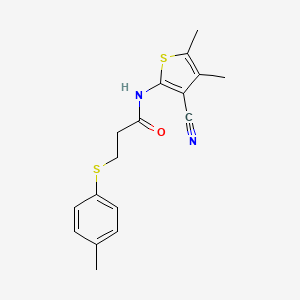

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2749460.png)
